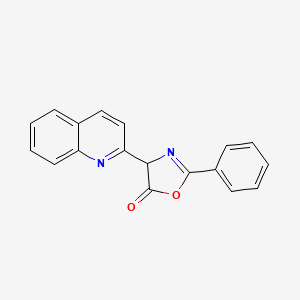

2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one

Description

Nomenclature and Structural Identification

The compound’s systematic IUPAC name, 2-phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one , reflects its fused heterocyclic architecture. Key identifiers include:

The structure comprises a 1,3-oxazol-5-one core substituted at position 2 with a phenyl group and at position 4 with a quinolin-2-ylidene moiety. X-ray crystallography and NMR studies confirm the planar arrangement of the oxazole ring and the conjugated quinoline system, which facilitates π-π stacking interactions in biological targets.

Historical Context in Heterocyclic Chemistry

The synthesis of oxazole-quinoline hybrids traces back to the Erlenmeyer-Plöchl azlactone synthesis , a classical method for preparing amino acids and heterocycles. Early work by Stanovnik et al. (1987) demonstrated the condensation of hippuric acid with aldehydes to form oxazolones, later extended to quinoline-containing derivatives. For example:

- Traditional Synthesis : Reacting 2-chloro-7-methyl-3-formylquinoline with hippuric acid in acetic anhydride yields oxazolone intermediates, which are further functionalized.

- Modern Catalytic Methods : Zinc acetate dihydrate [Zn(OCOCH₃)₂·2H₂O] under ultrasonication reduces reaction times to 4–8 minutes while achieving >90% yields.

A comparative analysis of synthetic routes is summarized below:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Classical Erlenmeyer | Acetic anhydride, 2–4 hours, 110°C | 60–70% | |

| Ultrasonication Catalysis | Zn(OCOCH₃)₂·2H₂O, 35 kHz, 4–8 minutes | 90–95% |

These advancements underscore the compound’s role in bridging traditional heterocyclic chemistry with green synthetic practices.

Significance of Quinoline-Oxazole Hybrid Systems

Quinoline-oxazole hybrids exhibit multifaceted biological and material science applications:

Anticancer Activity

- Mechanistic Insights : Hybrids like 2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one inhibit cyclin-dependent kinases (CDKs) and tubulin polymerization. Molecular docking studies reveal binding energies of -6.6320 kcal/mol against CDK-5, comparable to clinical inhibitors.

- Structure-Activity Relationship (SAR) : Substituents on the quinoline ring (e.g., chloro or methyl groups) enhance lipophilicity and target affinity.

Antimicrobial Properties

Material Science Applications

- The conjugated π-system enables use in organic light-emitting diodes (OLEDs) and photovoltaic cells, though research remains preliminary.

Properties

IUPAC Name |

2-phenyl-4-quinolin-2-yl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)19-15/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJNCEFYTRGNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-aminobenzophenone with 2-quinolinecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds related to 2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one. For instance, derivatives of oxazolones have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in glioblastoma cells, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Glioblastoma Treatment

A study assessed the cytotoxic efficacy of synthesized oxadiazole derivatives against the LN229 glioblastoma cell line. The results indicated that certain derivatives exhibited substantial cell apoptosis by damaging DNA, showcasing their potential as anti-cancer agents .

Anti-Diabetic Potential

In addition to anti-cancer properties, compounds similar to this compound have been evaluated for their anti-diabetic effects. In vivo studies using genetically modified models indicated that these compounds could significantly lower glucose levels, marking them as promising candidates for diabetes management .

Case Study: Drosophila Model

Research involving Drosophila melanogaster demonstrated that specific derivatives not only reduced glucose levels but also improved overall metabolic health in diabetic models, indicating a multifaceted approach to diabetes treatment .

Other Applications

Beyond anti-cancer and anti-diabetic activities, this compound has potential applications in:

Mechanism of Action

The mechanism of action of 2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Structural and Substituent Variations

Key structural variations among oxazolone derivatives arise from substituents at the 4-position, which influence electronic, steric, and supramolecular properties. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Spectroscopic Data :

- IR spectra show carbonyl stretching at 1785–1655 cm⁻¹, with shifts depending on substituents (e.g., 1700 cm⁻¹ for trifluoromethyl derivatives vs. 1651 cm⁻¹ for furan-based compounds ).

- NMR data reveal deshielding effects; for example, the NH protons in compound 13 resonate at 11.89 and 11.45 ppm due to hydrogen bonding .

- Crystallography : The 3,4,5-trimethoxybenzylidene derivative forms ordered crystals with strong intermolecular C–H···O interactions, critical for NLO behavior .

Biological Activity

2-Phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one, with the CAS number 76278-23-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : 288.3 g/mol

- Structure : The compound features an oxazole ring fused with a quinoline moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable route involves the reaction of quinoline-N-oxide with 2-phenyl-5-oxazolone under specific conditions (sodium acetate and acetic anhydride at 90°C for 2 hours), yielding a product with an impressive yield of approximately 86% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the oxazolone structure. For instance:

- Case Study : A derivative of the oxazolone scaffold demonstrated significant cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), and liver cancer (Hep3B). The IC values ranged from 0.4 to 1.0 μM, indicating potent antiproliferative effects .

| Cell Line | IC (μM) |

|---|---|

| COLO205 | 0.5 |

| A498 | 0.6 |

| H460 | 0.7 |

| Hep3B | 0.4 |

Additionally, structural modifications of related compounds have shown to enhance their pharmacokinetic properties and reduce side effects while maintaining anticancer efficacy .

The proposed mechanism for the anticancer activity involves:

- Microtubule Inhibition : Compounds derived from this class have been shown to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase.

- Apoptosis Induction : Treatment with these compounds has been associated with increased apoptosis in cancer cells through downregulation of cyclin-dependent kinases (CDKs) .

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have also exhibited:

- Analgesic Activity : New oxazolone derivatives showed promising analgesic effects in animal models through writhing and hot plate tests .

| Compound | Analgesic Effect |

|---|---|

| Oxazolone with methoxy group | Significant |

| Control | Minimal |

Toxicology Studies

Preliminary toxicity assessments indicate that many derivatives possess low toxicity profiles, with no significant adverse effects observed in histopathological evaluations of treated animals . This suggests a favorable safety margin for potential therapeutic use.

Q & A

Q. What are common synthetic routes for 2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one derivatives?

- Methodological Answer : A widely used approach involves N-acylation of amino acids or derivatives (e.g., phenylalanine) with acyl chlorides, followed by intramolecular cyclization under acidic or thermal conditions. For example, microwave-assisted synthesis in acetic acid with potassium acetate can yield oxazolone derivatives in high purity (76% yield in 3 minutes) . Cyclodehydration of intermediates using POCl₃ or H₂SO₄ is also effective for forming the oxazole core .

Q. How is the structure of oxazolone derivatives confirmed experimentally?

- Methodological Answer : Structural confirmation relies on a combination of:

- NMR spectroscopy : Distinct singlet signals for NH protons (e.g., 11.89 and 11.45 ppm) and aromatic protons (e.g., 7.10 ppm for CH groups) .

- IR spectroscopy : Characteristic carbonyl stretches (1700–1655 cm⁻¹) for oxazolone and substituent-specific absorptions .

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds and π-stacking) .

Q. What solvent systems and catalysts are optimal for synthesizing oxazolone derivatives?

- Methodological Answer :

- Solvents : Acetic acid, ethanol, or dichloromethane are preferred for cyclization and recrystallization .

- Catalysts : Anhydrous sodium acetate facilitates cyclization in refluxing acetic anhydride, while AlCl₃ is effective for Friedel-Crafts alkylation in arene-containing derivatives .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of oxazolone derivatives, and how are they addressed?

- Methodological Answer :

- Weak reflections and absorption : Multi-scan corrections (e.g., CrysAlis RED) mitigate absorption effects in low-symmetry crystals .

- Hydrogen atom placement : Riding models with constrained C–H distances (0.93–0.96 Å) and isotropic displacement parameters (Uiso(H) = 1.5Ueq(C)) ensure stable refinement .

- Software : SHELXL97 refines structures with high R1 values (e.g., 0.045) and handles twinning or disorder via robust least-squares algorithms .

Q. How do substituents on the oxazolone ring influence electronic properties and reactivity?

- Methodological Answer :

- Conjugation effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce HOMO-LUMO gaps, enhancing photoredox activity in polymerization initiation .

- DFT studies : Geometry optimization and frontier molecular orbital (FMO) analysis quantify substituent impacts on charge transfer and excitation states .

Q. What intermolecular interactions stabilize the crystal packing of oxazolone derivatives?

- Methodological Answer :

- Hydrogen bonding : C–H⋯O bonds (2.50–2.65 Å) form chains along specific crystallographic axes (e.g., [101] direction) .

- π-Interactions : Offset π-stacking between oxazole and quinolinyl/aryl rings (intercentroid distances: 3.767–3.886 Å) contributes to 3D stability .

- Software tools : PLATON validates interactions, while ORTEP-3 visualizes molecular packing .

Q. How can experimental phasing be optimized for oxazolone derivatives with weak diffraction data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.